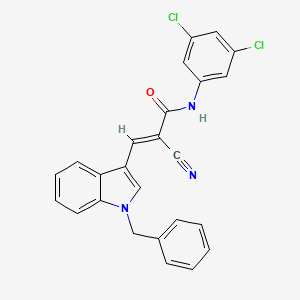
(E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide involves the inhibition of specific enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of protein kinases, which are involved in cell growth and proliferation. It also inhibits the activity of specific signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth. By inhibiting these enzymes and pathways, (E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide have been studied extensively. This compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. It also inhibits the growth of cancer cells by inhibiting the activity of specific enzymes and signaling pathways. In addition, (E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide in lab experiments include its potential as a drug candidate and its ability to inhibit the growth of cancer cells. However, this compound has limitations, including its toxicity and its potential to interact with other compounds in the body. Therefore, careful consideration should be given when using (E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide in lab experiments.
Future Directions
For (E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide research include further studies on its potential as a drug candidate for cancer and neurodegenerative diseases. In addition, more research is needed to understand the mechanism of action of this compound and its potential interactions with other compounds in the body. Further studies on the toxicity and safety of (E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide are also needed to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of (E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide involves the reaction between 3-(1-benzylindol-3-yl)acrylic acid and 3,5-dichlorobenzonitrile in the presence of a catalyst. This reaction results in the formation of (E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide. The purity of the compound can be improved by recrystallization.
Scientific Research Applications
(E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and medicinal chemistry. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease. In medicinal chemistry, (E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide has been studied for its potential as a drug candidate.
properties
IUPAC Name |
(E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl2N3O/c26-20-11-21(27)13-22(12-20)29-25(31)18(14-28)10-19-16-30(15-17-6-2-1-3-7-17)24-9-5-4-8-23(19)24/h1-13,16H,15H2,(H,29,31)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBSEAGYUWIZBV-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)NC4=CC(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)NC4=CC(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1-benzylindol-3-yl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

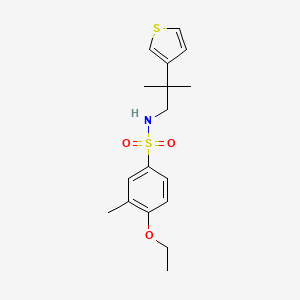
![5-[(3-Chlorobenzyl)thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2483482.png)
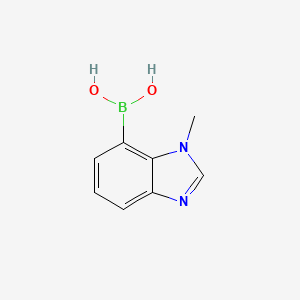
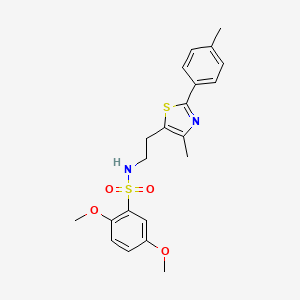
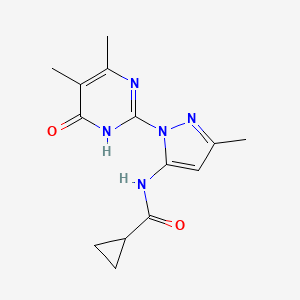
![Benzyl N-(5-amino-2,2-difluorospiro[2.3]hexan-1-yl)carbamate;hydrochloride](/img/structure/B2483491.png)

![N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B2483493.png)
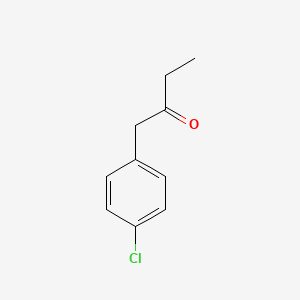
![(2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2483495.png)
![[1,4'-Bipiperidine]-2,6-dione hydrochloride](/img/structure/B2483496.png)
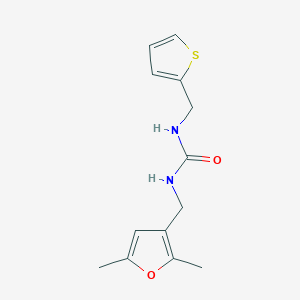
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide](/img/structure/B2483499.png)
![N-[(2-chlorophenyl)methyl]-2-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]acetamide](/img/no-structure.png)